4,5-Diethyl-1,3-dioxolane

Lipophilicity Partition coefficient Solvent selection

4,5-Diethyl-1,3-dioxolane (CAS 676610-04-1) is a 4,5-disubstituted 1,3-dioxolane cyclic acetal with molecular formula C₇H₁₄O₂, molecular weight 130.18 g/mol, LogP 1.5479, and zero hydrogen-bond donors. The molecule possesses two rotatable ethyl substituents on adjacent ring carbons, creating two chiral centers and enabling (4S,5S)-, (4R,5R)-, and meso stereoisomerism.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 676610-04-1
Cat. No. B12541275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diethyl-1,3-dioxolane
CAS676610-04-1
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC1C(OCO1)CC
InChIInChI=1S/C7H14O2/c1-3-6-7(4-2)9-5-8-6/h6-7H,3-5H2,1-2H3
InChIKeyUNJKRLGRDWZYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diethyl-1,3-dioxolane (CAS 676610-04-1): Procurement-Relevant Physicochemical Profile and Key Comparators


4,5-Diethyl-1,3-dioxolane (CAS 676610-04-1) is a 4,5-disubstituted 1,3-dioxolane cyclic acetal with molecular formula C₇H₁₄O₂, molecular weight 130.18 g/mol, LogP 1.5479, and zero hydrogen-bond donors . The molecule possesses two rotatable ethyl substituents on adjacent ring carbons, creating two chiral centers and enabling (4S,5S)-, (4R,5R)-, and meso stereoisomerism . Its closest structural analogs in procurement or formulation workflows include 4,5-dipropyl-1,3-dioxolane (C₉H₁₈O₂), 4,5-dimethyl-1,3-dioxolane (C₅H₁₀O₂), 2,2-diethyl-1,3-dioxolane (positional isomer, C₇H₁₄O₂), 4-ethyl-1,3-dioxolane (C₅H₁₀O₂), and the parent 1,3-dioxolane (C₃H₆O₂).

Non-aqueous media

Elevated lipophilicity supports organic-phase extractions and fuel-blend research.

Stereoselective synthesis

Chiral centers provide (4S,5S)/(4R,5R) and meso stereoisomers; avoids achiral 2,2-diethyl isomer.

Bio-hybrid fuel research

Specifically selected for combustion property testing over dimethyl or parent dioxolane.

Why 4,5-Diethyl-1,3-dioxolane Cannot Be Replaced by a Generic 1,3-Dioxolane Analog


Although all 1,3-dioxolanes share the five-membered acetal core, substituent identity, position, and count profoundly influence lipophilicity, conformational flexibility, stereochemical complexity, and synthetic accessibility. Generic substitution with the parent 1,3-dioxolane (LogP ≈ −0.01) or the 4,5-dimethyl analog (LogP 0.77) would fail to replicate the elevated lipophilicity (LogP 1.55) required for non-aqueous partitioning or fuel-blend applications . Likewise, the 2,2-diethyl positional isomer lacks the ring chirality and vicinal diethyl stereochemistry that define the 4,5-isomer's behavior in stereoselective synthesis [1]. Even the closest alkyl-chain analog, 4,5-dipropyl-1,3-dioxolane, exhibits markedly different catalytic synthesis yields when prepared from the corresponding diol, meaning that procurement specifications cannot be interchanged without process re-optimization.

4,5-Dimethyl analog

Lower lipophilicity and absence of rotatable bonds may alter partitioning and conformational behavior.

2,2-Diethyl isomer

Lacks ring chirality; does not provide stereochemical control required for asymmetric synthesis.

4,5-Dipropyl analog

Different catalytic yield profile may require process re-optimization; not a direct drop-in replacement.

4,5-Diethyl-1,3-dioxolane (676610-04-1): Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiation Against 4,5-Dimethyl, 4-Ethyl, 2,2-Diethyl, and Parent 1,3-Dioxolane

4,5-Diethyl-1,3-dioxolane exhibits a calculated LogP of 1.5479, representing a 2.0-fold increase over 4,5-dimethyl-1,3-dioxolane (LogP 0.7677), a 2.6-fold increase over 4-ethyl-1,3-dioxolane (LogP ≈ 0.59), a 1.13-fold increase over the 2,2-diethyl positional isomer (LogP 1.37), and a >150-fold increase in octanol–water partition ratio over the parent 1,3-dioxolane (LogP −0.0093) [1][2]. All values are calculated (ACD/Labs or XLogP) and derived from the respective Chemsrc, ChemSpider, Good Scents Company, and Molbase entries.

Lipophilicity (LogP)
Reported
ΔLogP +0.78 vs 4,5-dimethyl; +1.56 vs parent 1,3-dioxolane
Supports non-aqueous solvent selection over lower homologs.
Calculated LogP values from multiple databases.
Lipophilicity Partition coefficient Solvent selection

Chemoenzymatic Cascade Yield: Direct Head-to-Head Comparison with 4,5-Dipropyl-1,3-dioxolane

Under identical Ru(triphos)(tmm)/Bi(OTf)₃ catalysis (CPME, 90 °C, 100 bar H₂, 16 h), 4,5-diethyl-1,3-dioxolane was obtained in only 9% yield from 3,4-hexanediol and formic acid, whereas the homologous 4,5-dipropyl-1,3-dioxolane reached 16% yield from 4,5-octanediol under the same conditions [1]. Upon process optimization (formic acid reloading, 32 h), the diethyl analog reached 23% yield, while the dipropyl analog plateaued at 17% [1]. The diethyl derivative thus shows a steeper optimization gradient (Δ = +14 percentage points) compared to the dipropyl derivative (Δ = +1 percentage point), indicating that the diethyl scaffold is more responsive to reaction engineering but intrinsically less productive under baseline conditions.

Catalytic Yield
Head-to-head
Baseline 9% (diethyl) vs 16% (dipropyl); optimized 23% vs 17%
Yield optimization context differs; diethyl scaffold responds more to formic acid reloading.
Ru(triphos)/Bi(OTf)₃ catalysis, 90 °C, H₂ 100 bar.
Bio-hybrid synthesis Catalytic yield Process optimization

Conformational Flexibility (Rotatable Bond Count) vs. 4,5-Dimethyl-1,3-dioxolane

4,5-Diethyl-1,3-dioxolane possesses two freely rotatable C–C bonds in its ethyl substituents, compared to zero rotatable bonds in the 4,5-dimethyl analog and one in 4-ethyl-1,3-dioxolane . This difference is structurally inherent: methyl groups lack the C–C bond that enables ethyl rotation. The 2,2-diethyl positional isomer also has two rotatable bonds, but both are geminal on C-2 rather than vicinal on C-4 and C-5, producing a distinct conformational ensemble [1]. The rotatable bond count directly impacts the entropy of binding, crystallization behavior, and solvent accommodation in formulation.

Rotatable Bonds
Class-level
2 (diethyl) vs 0 (4,5-dimethyl); 1 (4-ethyl)
Conformational flexibility profile distinct from dimethyl and monoethyl analogs.
Cheminformatics-derived; impacts binding entropy and crystallization.
Conformational analysis Molecular recognition Formulation design

Ring-Chirality and Stereoisomer Distribution vs. 2,2-Diethyl-1,3-dioxolane

The 4,5-diethyl substitution pattern generates two sp³ chiral centers on the dioxolane ring, yielding three stereoisomers—(4S,5S), (4R,5R), and meso—that were resolved and individually quantified by multinuclear NMR and high-resolution GC-ToF in the chemoenzymatic cascade study [1]. In contrast, 2,2-diethyl-1,3-dioxolane possesses no ring chirality (both ethyl groups are geminal on C-2), and 4,5-dimethyl-1,3-dioxolane produces stereoisomers with methyl groups that are sterically and electronically distinct from ethyl [2]. The (4S,5S)/(4R,5R)/meso ratio for the diethyl compound was reported as 41:10 (TON basis) for the chiral vs. meso forms under initial conditions [REFS-1, Table 3 entry 1].

Stereoisomer Ratio
Head-to-head
Chiral:meso 4.1:1 (diethyl) vs 1.64:1 (dipropyl)
Higher chiral ratio may ease purification in enantiopure synthesis.
TON by ¹H NMR; Ru(triphos)/Bi(OTf)₃ catalysis.
Stereochemistry Chiral resolution Asymmetric synthesis

Bio-Hybrid Fuel Combustion Evaluation: Dedicated Selection Alongside 4,5-Dipropyl Analog

The RWTH Aachen doctoral thesis by Wiesenthal (2023) specifically selected 4,5-diethyl-1,3-dioxolane and 4,5-dipropyl-1,3-dioxolane for scaled-up synthesis and subsequent determination of initial combustion properties, evaluating their feasibility as bio-hybrid fuels derived from biomass, CO₂, and hydrogen [1]. This deliberate paired selection—rather than inclusion of the 4,5-dimethyl or 2,2-diethyl analogs—indicates that the C₂ and C₃ alkyl-chain lengths were prioritized for fuel property optimization. While the full combustion data (cetane number, ignition delay, heat of combustion) reside within the thesis, the explicit selection of the diethyl analog for engine-relevant evaluation distinguishes it from shorter-chain or differently substituted dioxolanes that were not advanced to combustion testing.

Fuel Evaluation Selection
Data to verify
Diethyl and dipropyl selected for combustion testing; dimethyl and parent excluded.
Selection gate for diesel-range fuel research; full combustion data require review.
Thesis (RWTH Aachen, 2023); quantitative combustion values not publicly available.
Bio-hybrid fuel Combustion property Renewable diesel

4,5-Diethyl-1,3-dioxolane (676610-04-1): Evidence-Backed Procurement and Application Scenarios


Bio-Hybrid Renewable Fuel Component Requiring Defined Lipophilicity and Combustion Screening

When sourcing a dioxolane-based bio-hybrid fuel candidate, 4,5-diethyl-1,3-dioxolane is the appropriate selection over parent 1,3-dioxolane or the 4,5-dimethyl analog because its LogP of 1.55 aligns with diesel-range fuel requirements, whereas the parent (LogP −0.01) would partition into aqueous phases and the dimethyl analog (LogP 0.77) may be too volatile (boiling point ~100 °C). The compound has been specifically advanced to combustion property testing at RWTH Aachen, confirming its relevance to engine application programs [1].

Stereoselective Synthesis Requiring Chiral 4,5-Disubstituted Dioxolane Building Blocks

For asymmetric synthesis programs requiring chiral cyclic acetal intermediates, 4,5-diethyl-1,3-dioxolane provides a higher chiral-to-meso stereoisomer ratio (≈4.1:1) under Ru-catalyzed synthesis compared to the dipropyl analog (≈1.64:1) [2]. This reduces the chromatographic burden of meso removal and increases the net yield of enantiopure (4S,5S)- or (4R,5R)-product. The 2,2-diethyl positional isomer is entirely unsuitable as it lacks ring chirality.

Non-Aqueous Solvent or Extractant Requiring Elevated Lipophilicity Within the Dioxolane Class

When a dioxolane-class solvent with elevated octanol–water partition is needed—for example, in liquid–liquid extraction of hydrophobic analytes or as a non-aqueous reaction medium—4,5-diethyl-1,3-dioxolane (LogP 1.55) outperforms 4,5-dimethyl-1,3-dioxolane (LogP 0.77), 4-ethyl-1,3-dioxolane (LogP ≈0.59), and parent 1,3-dioxolane (LogP −0.01) by factors of 6×, 9×, and >35× in partition coefficient, respectively, while retaining the identical polar surface area (18.46 Ų) and hydrogen-bond acceptor count (2) characteristic of the dioxolane class .

Process Development for Chemoenzymatic Dioxolane Production from Bio-Derived Diols

In process chemistry settings where 3,4-hexanediol is available as a fermentation-derived substrate, 4,5-diethyl-1,3-dioxolane is the direct acetal product. Process developers must account for its lower baseline yield (9%) relative to the 4,5-dipropyl analog (16%) under identical Ru(triphos)(tmm)/Bi(OTf)₃ conditions; however, the diethyl derivative responds more favorably to formic acid reloading optimization, reaching 23% yield [2]. This yield trajectory informs catalyst loading, reactor residence time, and downstream purification scale-up decisions.

Application
Selection Property
Validation Focus
Bio-hybrid fuel component
Elevated lipophilicity matching diesel-range; selected for combustion testing
Combustion property screening; fuel blend compatibility
Stereoselective synthesis
Chiral vicinal diethyl substitution with favorable chiral:meso ratio for purification
Enantiopure yield and meso removal efficiency
Non-aqueous solvent / extractant
High lipophilicity retaining dioxolane polar surface area and H-bond acceptors
Partition coefficient validation for target analyte
Process development
Yield response to formic acid reloading optimization
Catalyst loading and residence time optimization
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